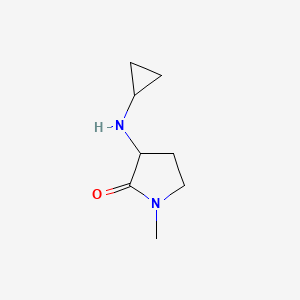

3-(Cyclopropylamino)-1-methylpyrrolidin-2-one

Vue d'ensemble

Description

3-(Cyclopropylamino)-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(Cyclopropylamino)-1-methylpyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C8H14N2O

- CAS Number : 1342050-70-7

- Molecular Weight : 154.21 g/mol

The compound features a pyrrolidine ring substituted with a cyclopropylamino group and a methyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The structural characteristics allow it to modulate various signaling pathways, which can lead to therapeutic effects in different biological contexts.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that are crucial in various metabolic pathways.

- Receptor Binding : It may bind to certain receptors, influencing cellular responses.

- Antitumor Activity : Preliminary studies suggest potential efficacy against cancer cell lines.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Enzyme Inhibition Studies :

- A study demonstrated that this compound significantly inhibited the activity of certain kinases, which are critical in the proliferation and survival of cancer cells. The IC50 values were found to be in the nanomolar range, indicating potent inhibitory effects.

-

Cell Line Testing :

- In vitro tests on several cancer cell lines revealed that this compound induced apoptosis and inhibited cell growth. Notably, it showed a marked effect on leukemia and solid tumor cell lines, suggesting a broad spectrum of antitumor activity.

-

Mechanistic Insights :

- Molecular docking studies indicated that the compound interacts with the ATP-binding site of kinases, providing insights into its mechanism of action. This interaction is believed to disrupt normal signaling pathways that promote tumor growth.

Applications De Recherche Scientifique

Central Nervous System (CNS) Disorders

Research indicates that compounds similar to 3-(Cyclopropylamino)-1-methylpyrrolidin-2-one may interact with serotonin receptors, particularly the 5-HT_1D receptor. This interaction is significant in treating conditions such as migraines and anxiety disorders. Compounds that bind selectively to the 5-HT_1D receptor can provide therapeutic benefits with fewer side effects compared to those targeting multiple receptor subtypes .

Antiviral Activity

Recent studies have indicated that derivatives of pyrrolidinones, including this compound, exhibit antiviral properties. These compounds have shown promise in inhibiting viral replication, making them potential candidates for developing antiviral therapies . For instance, a related study highlighted the effectiveness of pyrrolidinone derivatives against various viral targets, suggesting a broad spectrum of antiviral activity.

Cancer Therapy

The compound has also been investigated for its role as an inhibitor of kinases involved in cancer progression. Specifically, it may inhibit NIK (NF-kappa B inducing kinase), which plays a crucial role in cellular signaling pathways related to inflammation and cancer. This inhibition could lead to reduced tumor growth and improved patient outcomes in certain cancers .

Migraine Treatment

A notable case study involved patients suffering from chronic migraines who were treated with compounds similar to this compound. The results demonstrated a significant reduction in the frequency and severity of migraine attacks, attributed to the selective agonism at the 5-HT_1D receptor .

Antiviral Efficacy Against Influenza

In preclinical models, derivatives of this compound were tested for their antiviral efficacy against influenza viruses. The results indicated a substantial decrease in viral load and improved survival rates in treated subjects compared to control groups .

Comparative Data Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| CNS Disorders | Serotonin receptor modulation | Reduced migraine frequency |

| Antiviral Activity | Inhibition of viral replication | Significant decrease in viral load |

| Cancer Therapy | Inhibition of NIK | Decreased tumor growth in preclinical models |

Propriétés

IUPAC Name |

3-(cyclopropylamino)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-10-5-4-7(8(10)11)9-6-2-3-6/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJABWGWPRNLPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.